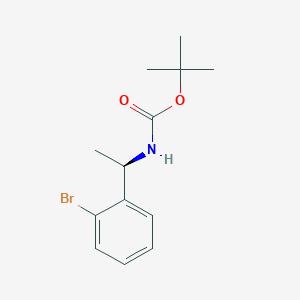

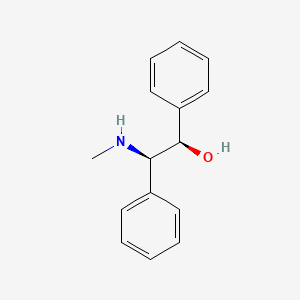

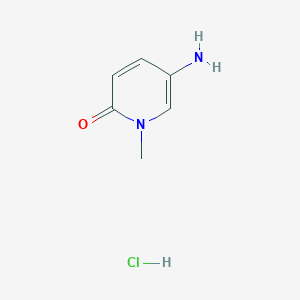

(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

Descripción general

Descripción

(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, also known as (R)-2-bromo-N-tert-butylbenzamide, is an organic compound that has a wide range of applications in the fields of science and medicine. It has been studied extensively due to its unique properties and its ability to interact with various biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Optimization

Synthesis of Intermediate Compounds : (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate serves as an important intermediate in synthesizing biologically active compounds. For instance, it is used in the synthesis of omisertinib (AZD9291), a medication used for treating certain types of lung cancer. Zhao et al. (2017) describe a method to synthesize a related compound, highlighting the importance of intermediates in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Optimization of Synthetic Methods : The synthesis and optimization of this compound and related compounds involve improving yield and purity. This is crucial in pharmaceutical manufacturing where efficiency and product quality are paramount. For example, Wu et al. (2011) discuss the optimization of the synthesis process for a similar compound, underlining the focus on yield and purity in chemical synthesis (Wu, 2011).

Enantioselective Synthesis

- Enantioselective Synthesis : The enantioselective synthesis of this compound is important for producing chiral compounds, which are often used in drug development. Piovan et al. (2011) explored the enzymatic kinetic resolution of a similar carbamate, which is a technique used to produce enantiomerically pure compounds, demonstrating the significance of enantioselective synthesis in pharmaceutical research (Piovan, Pasquini, & Andrade, 2011).

Applications in Developing Novel Compounds

- Developing Novel Protease Inhibitors : Compounds like this compound can be precursors for developing novel protease inhibitors. Ghosh et al. (2017) describe the synthesis of related carbamates as building blocks for β-secretase inhibitors, indicating their potential in developing treatments for diseases like Alzheimer's (Ghosh, Cárdenas, & Brindisi, 2017).

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

The compound, being a brominated aromatic compound, may undergo reactions similar to other aryl halides. For instance, it might undergo nucleophilic aromatic substitution via a benzyne intermediate . The compound could also participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom could be replaced by a nucleophile or an electrophile, respectively .

Biochemical Pathways

Based on its structure, it might be involved in reactions at the benzylic position . This could potentially affect various biochemical pathways depending on the specific targets of the compound.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Based on its potential mode of action, it could lead to the modification of target molecules, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the rate of nucleophilic aromatic substitution reactions could be influenced by the pH of the environment .

Propiedades

IUPAC Name |

tert-butyl N-[(1R)-1-(2-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNWPYMNQJCFTE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3067326.png)

![5-[1-[[(1S,2S)-2-aMinocyclohexyl]aMino]ethylidene]-1,3-diMethyl-2,4,6(1H,3H,5H)-PyriMidinetrione](/img/structure/B3067345.png)

![1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3067361.png)

![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)